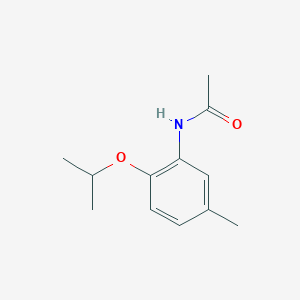
N-(2-Isopropoxy-5-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Isopropoxy-5-methylphenyl)acetamide is an organic compound with a molecular formula of C12H17NO2 It is a derivative of acetamide, where the acetamide group is attached to a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Isopropoxy-5-methylphenyl)acetamide typically involves the reaction of 2-isopropoxy-5-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-Isopropoxy-5-methylphenylamine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.
Procedure: The 2-isopropoxy-5-methylphenylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is allowed to stir for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Isopropoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may use reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
N-(2-Isopropoxy-5-methylphenyl)acetamide is an organic compound with a specific molecular structure that includes an acetamide functional group connected to a phenyl ring, which is further substituted with an isopropoxy and a methyl group. It has the molecular formula C12H17NO2. Research suggests that this compound has potential biological activities, especially in pharmacology, making it a candidate for therapeutic applications.
Potential Applications
This compound and similar compounds have potential in several fields:
- Pharmaceuticals: It can serve as a lead compound in the development of new drugs.
- Biological targets: Compounds with structures similar to this compound have demonstrated interactions with various biological targets.
Structural Comparison
The uniqueness of this compound is due to its specific substitution pattern and potential interactions within biological systems. The table below compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Methylphenyl)acetamide | Methyl group on para position | Analgesic properties |
| N-(2-Ethoxyphenyl)acetamide | Ethoxy group instead of isopropoxy | Antimicrobial activity |
| N-(3-Isobutoxyphenyl)acetamide | Isobutoxy group at meta position | Potential anti-cancer effects |
| N-(4-Isopropoxyphenyl)acetamide | Isopropoxy group at para position | Anti-inflammatory properties |
Research and Development
Further research and development of this compound may lead to therapeutic applications. Interaction studies with various biological targets are also crucial for understanding its mechanism of action. These studies usually involve:
- Binding assays
- Enzyme inhibition assays
- Cell-based assays
- In vivo studies
作用機序
The mechanism of action of N-(2-Isopropoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor signaling.
類似化合物との比較
Similar Compounds
- N-(2-Methoxy-5-methylphenyl)acetamide
- N-(2-Ethyl-6-methylphenyl)-2-hydroxyacetamide
- N-(2-Methylphenyl)acetamide
Uniqueness
N-(2-Isopropoxy-5-methylphenyl)acetamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and mechanisms of action.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
N-(5-methyl-2-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-8(2)15-12-6-5-9(3)7-11(12)13-10(4)14/h5-8H,1-4H3,(H,13,14) |
InChIキー |
WJEFVQGSIFXXOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC(C)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















